Methyl thieno[2,3-c]pyridine-2-carboxylate
Overview
Description
Methyl thieno[2,3-c]pyridine-2-carboxylate is a bicyclic heteroaromatic compound that has garnered interest in medicinal chemistry due to its potential as a kinase inhibitor. The compound features a thieno[2,3-c]pyridine scaffold, which is known for its hydrogen bond donor-acceptor hinge binder motifs, making it a promising candidate for drug discovery programs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl thieno[2,3-c]pyridine-2-carboxylate typically involves the condensation of thiophene derivatives with pyridine moieties. One common method includes the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous dimethylformamide (DMF) under nitrogen atmosphere at elevated temperatures . The reaction mixture is then cooled, poured into water, and extracted with ethyl acetate. The aqueous phase is acidified with hydrochloric acid and re-extracted with ethyl acetate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar synthetic routes with optimizations for yield and purity, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl thieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[2,3-c]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the thieno[2,3-c]pyridine scaffold .
Scientific Research Applications
Methyl thieno[2,3-c]pyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl thieno[2,3-c]pyridine-2-carboxylate involves its interaction with kinase proteins. The thieno[2,3-c]pyridine scaffold acts as an ATP-mimetic, binding to the ATP pocket of kinases. The nitrogen in the pyridine ring forms hydrogen bonds with the backbone amide NH-group of the kinase, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction inhibits the kinase activity, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyridine: Another thieno-pyridine derivative with similar biological activities.
Thieno[3,4-b]pyridine: Known for its diverse biological activities and used in similar applications.
Thieno[2,3-b]pyridine: Exhibits anti-inflammatory and anticancer properties.
Uniqueness
Methyl thieno[2,3-c]pyridine-2-carboxylate is unique due to its specific scaffold that allows for selective kinase inhibition. Its hydrogen bond donor-acceptor hinge binder motifs provide high ligand efficiency and potency, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
methyl thieno[2,3-c]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOGDZBDGGEEDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608993 | |
Record name | Methyl thieno[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870243-58-6 | |
Record name | Methyl thieno[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl thieno[2,3-c]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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